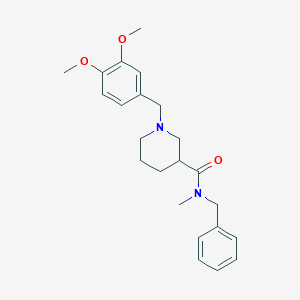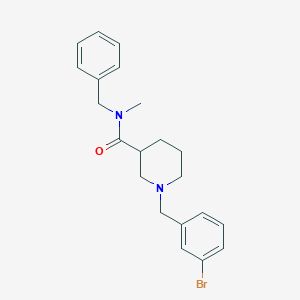
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been found to have potential applications in various areas, including neuroscience and pharmacology.
Mecanismo De Acción
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A and 5-HT7 receptors, leading to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate pain perception and regulate body temperature. These effects are thought to be mediated through the activation of the 5-HT1A and 5-HT7 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for precise modulation of neuronal activity. However, one limitation is that 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. Another area of interest is the investigation of the effects of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine and its potential for use in the treatment of neuropsychiatric disorders.
Conclusion:
In conclusion, 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine is a piperazine derivative that has shown promise in the field of scientific research. Its selective activation of the 5-HT1A and 5-HT7 receptors has led to its investigation as a potential therapeutic agent for various neuropsychiatric disorders. While there are limitations to its use in lab experiments, the potential applications of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine make it a promising compound for further study.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This property has made it a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has also been studied for its potential use in drug discovery and development.
Propiedades
Fórmula molecular |
C18H26N2O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4-cyclopentylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-9-5-8-15(17(16)23-2)18(21)20-12-10-19(11-13-20)14-6-3-4-7-14/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
Clave InChI |
JJNNRZFIBMFGFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)




